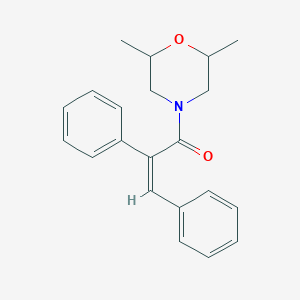![molecular formula C15H23NO3S B5378326 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide](/img/structure/B5378326.png)
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide, also known as DMPP, is a chemical compound that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide acts as a positive allosteric modulator of the GABA-A receptor and the glycine receptor, enhancing their activity. This leads to increased inhibition of neuronal activity, resulting in various physiological effects. 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has also been shown to have some activity at the nicotinic acetylcholine receptor, although its exact mechanism of action at this receptor is not fully understood.
Biochemical and Physiological Effects:
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has been shown to have various biochemical and physiological effects, including sedative, anxiolytic, and anticonvulsant effects. It has also been shown to have some analgesic properties. 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has been found to have a relatively low toxicity profile, with no significant adverse effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors, as well as its low toxicity profile. However, 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and characterization.
Zukünftige Richtungen
There are several future directions for 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide research, including further investigation of its potential therapeutic applications, such as in the treatment of anxiety disorders or epilepsy. Additionally, 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide could be used as a tool compound for investigating the role of specific receptors in various physiological and pathological conditions. Further research could also focus on developing more efficient and cost-effective synthesis methods for 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide.
Synthesemethoden
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide can be synthesized through a multi-step process involving the reaction of 4-(methylsulfonyl)phenylacetic acid with 2,2-dimethylpropanoyl chloride. The resulting compound can be purified through recrystallization and characterized through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to interact with various receptors in the central nervous system, such as the GABA-A receptor and the glycine receptor, leading to changes in neuronal activity. 2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide has also been studied for its potential use as a tool compound for investigating the role of specific receptors in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[1-(4-methylsulfonylphenyl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-6-13(16-14(17)15(2,3)4)11-7-9-12(10-8-11)20(5,18)19/h7-10,13H,6H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPOQQUNSPQIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-3-[1-cyano-2-(3,4,5-trimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5378244.png)
![methyl 5-(aminocarbonyl)-2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5378249.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)

![3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5378277.png)

![1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)

![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5378298.png)
![N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5378309.png)
![5-[3-ethoxy-4-(1-phenylethoxy)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378314.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378319.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5378331.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378334.png)